Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-
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Overview
Description
Mezerein is a toxic diterpene ester found in the sap of Daphne mezereum and related plants. It is known for its ability to mimic diacylglycerol and activate different isoforms of protein kinase C. Mezerein was first isolated in 1975 and has shown antileukemic properties in mice. it is also recognized as a weak promoter of skin cancers in the same species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mezerein involves complex organic reactions. One of the key steps includes the esterification of daphnetoxin with 5-phenyl-2,4-pentadienoic acid. This reaction typically requires the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of mezerein is not common due to its toxicity and limited applications. when produced, it involves the extraction from the bark and berries of Daphne mezereum. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Mezerein undergoes several types of chemical reactions, including:
Oxidation: Mezerein can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert mezerein into less complex diterpenes.
Substitution: Mezerein can undergo substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of mezerein.
Reduction: Simplified diterpenes.
Substitution: Ester-substituted derivatives.
Scientific Research Applications
Mezerein has several scientific research applications:
Chemistry: Used as a model compound to study diterpene esters and their reactions.
Biology: Investigated for its role in activating protein kinase C and its effects on cellular processes.
Medicine: Studied for its antileukemic properties and potential use in cancer research.
Industry: Limited use due to its toxicity, but it has been used in the past for dye production and as a cosmetic
Mechanism of Action
Mezerein exerts its effects by mimicking diacylglycerol and activating different isoforms of protein kinase C. This activation leads to various cellular responses, including the production of prostaglandin E2 and the modulation of epidermal growth factor receptor binding. Mezerein’s ability to activate protein kinase C is linked to its tumor-promoting activity .
Comparison with Similar Compounds
Similar Compounds
Daphnetoxin: Similar structure but lacks the phenyl-pentadienoyl component.
Phorbol-12-myristate-13-acetate: A potent ligand for protein kinase C, similar to mezerein, but differs in its tumor-promoting activity.
Uniqueness
Mezerein’s unique properties include its selective activation of protein kinase C isoforms and its differential effects on cellular processes compared to other phorbol esters. Its antileukemic properties and weak tumor-promoting activity make it a valuable compound for studying cancer biology .
Properties
CAS No. |
34807-41-5 |
---|---|
Molecular Formula |
C38H38O10 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
[(1R,2R,6S,7S,8R,10S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C38H38O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-19,23,26,28,30-33,39,42-43H,1,20H2,2-4H3/b15-11+,18-12+/t23-,26-,28?,30-,31+,32-,33-,34+,35-,36+,37+,38?/m1/s1 |
InChI Key |
DLEDLHFNQDHEOJ-WNRHQEOASA-N |
SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC=CC8=CC=CC=C8 |
Isomeric SMILES |
C[C@@H]1[C@H]([C@]2([C@H]3C4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C=C/C8=CC=CC=C8 |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC=CC8=CC=CC=C8 |
melting_point |
509 to 516 °F (decomposes) (NTP, 1992) |
physical_description |
Crystals or white powder. (NTP, 1992) |
Pictograms |
Irritant |
Synonyms |
1alpha-alkyldaphnane 5-phenyl-2,4-pentadionate daphnetoxin daphnane mezerein tigliane-daphnane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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